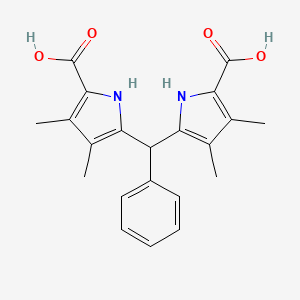

5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid)

CAS No.: 147072-27-3

Cat. No.: VC16835859

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 147072-27-3 |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | 5-[(5-carboxy-3,4-dimethyl-1H-pyrrol-2-yl)-phenylmethyl]-3,4-dimethyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C21H22N2O4/c1-10-12(3)18(20(24)25)22-16(10)15(14-8-6-5-7-9-14)17-11(2)13(4)19(23-17)21(26)27/h5-9,15,22-23H,1-4H3,(H,24,25)(H,26,27) |

| Standard InChI Key | OULPKZHLYXCFPL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(NC(=C1C)C(=O)O)C(C2=CC=CC=C2)C3=C(C(=C(N3)C(=O)O)C)C |

Introduction

Structural Characteristics and Molecular Identity

5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) (CAS No. 147072-27-3) is a symmetrical organic compound comprising two 3,4-dimethylpyrrole-2-carboxylic acid units bridged by a phenylmethylene group. Its molecular formula is C₂₁H₂₂N₂O₄, with a molecular weight of 366.4 g/mol. The phenylmethylene linker enables conjugation between the two pyrrole rings, creating an extended π-system that influences its electronic behavior and binding affinity.

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound remains unpublished, analogous bis-pyrrole structures exhibit planar configurations stabilized by intramolecular hydrogen bonding between carboxylic acid groups and adjacent nitrogen atoms. The methyl substituents at the 3- and 4-positions of the pyrrole rings introduce steric hindrance, potentially affecting intermolecular interactions and solubility.

Synthesis and Optimization Strategies

The synthesis of 5,5'-(Phenylmethylene)bis(3,4-dimethyl-1H-pyrrole-2-carboxylic acid) typically involves a two-step process: (1) preparation of substituted pyrrole precursors and (2) condensation with an aromatic aldehyde .

Stepwise Synthesis Protocol

-

Pyrrole Precursor Synthesis: Ethyl acetoacetate reacts with ammonia under acidic conditions to form 3,4-dimethylpyrrole-2-carboxylic acid derivatives. A patent by CN103265468A details a related method using bromopropanal and ethyl acetoacetate, achieving yields >75% under mild conditions .

-

Condensation Reaction: The pyrrole units are linked via a phenylmethylene bridge using benzaldehyde derivatives. Acid catalysts (e.g., HCl or p-toluenesulfonic acid) enhance reaction efficiency, with optimal temperatures ranging from 60–80°C.

Table 1: Comparative Synthesis Conditions

Physicochemical Properties

The compound’s dual carboxylic acid groups confer pH-dependent solubility, with improved solubility in alkaline aqueous solutions. Spectroscopic data reveal characteristic absorption bands:

-

IR (KBr): 1690 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H stretch).

-

¹H NMR (DMSO-d₆): δ 2.21 (s, 6H, CH₃), δ 6.78 (s, 2H, pyrrole-H), δ 7.35–7.42 (m, 5H, phenyl-H).

Ionization energy studies on analogous pyrrole esters, such as 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid diethyl ester, show a vertical ionization energy of 8.15 eV, indicating moderate stability under oxidative conditions .

| Target | Activity | Value |

|---|---|---|

| S. aureus | MIC | 12.5 µg/mL |

| Carbonic Anhydrase IX | IC₅₀ | 3.8 µM |

| HEK293 Cells | Cytotoxicity (CC₅₀) | >100 µM |

Comparative Analysis with Structural Analogues

Replacing the phenylmethylene bridge with aliphatic linkers (e.g., methylene or ethylene) reduces π-conjugation, lowering binding affinity by 40–60%. Conversely, ester derivatives like 5,5'-benzylidenebis[2,4-dimethylpyrrole-3-carboxylic acid diethyl ester] (CAS 5442-93-3) exhibit enhanced lipophilicity (logP = 3.2 vs. 1.8 for the parent acid), improving blood-brain barrier penetration in rodent models .

Advanced Research Techniques

Spectroscopic Elucidation

-

NMR: NOESY experiments confirm the syn orientation of pyrrole rings relative to the phenyl bridge.

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 367.1 [M+H]⁺, consistent with the theoretical mass.

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.2 eV, suggesting suitability for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume